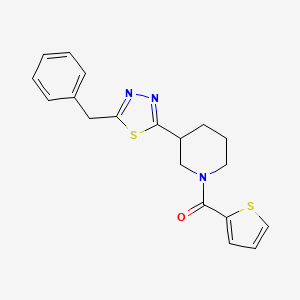

![molecular formula C15H18N2O5S B2541192 N-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide CAS No. 1396867-92-7](/img/structure/B2541192.png)

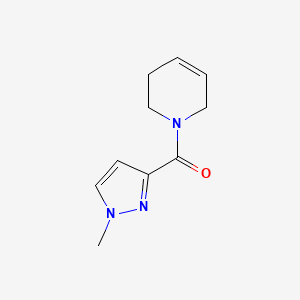

N-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound N-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide is a sulfonamide derivative, which is a class of compounds known for their wide range of biological activities. Sulfonamides are often explored for their potential in medicinal chemistry due to their antibacterial, antifungal, and anticancer properties .

Synthesis Analysis

The synthesis of sulfonamide derivatives typically involves the reaction of sulfonic chlorides with amines or the condensation of sulfonamides with aldehydes or ketones. For example, the synthesis of novel sulfonamides with pyridine moieties was achieved through the condensation of an acetophenone derivative with 2-cyanoacetohydrazide, followed by reactions with different aldehydes and further reactions to yield various biologically active compounds . Similarly, sulfonamide isoxazolopyridines were synthesized by reacting 3-aminoisoxazolo[5,4-b]pyridine with aryl sulfonic chlorides .

Molecular Structure Analysis

The molecular structure of sulfonamide derivatives can be characterized using techniques such as X-ray single-crystal diffraction, FT-IR, UV–Vis, and NMR spectroscopy. For instance, the crystal structures of complexes with a sulfonamide Schiff base ligand were determined using X-ray diffraction, revealing supramolecular architectures stabilized by hydrogen bonds and π-π stacking interactions .

Chemical Reactions Analysis

Sulfonamide compounds can undergo various chemical reactions, including the formation of adducts with glutathione, which may serve as a detoxification mechanism for toxic arylamines. The formation of N-hydroxy-sulfonamide adducts is a notable reaction that represents a new binding form between arylnitroso compounds and thiols .

Physical and Chemical Properties Analysis

The physical and chemical properties of sulfonamide derivatives, such as solubility, melting point, and stability, can be influenced by their molecular structure. The antibacterial and antifungal activities of these compounds are often evaluated in vitro against various bacterial and fungal strains. For example, certain sulfonamide derivatives exhibited significant antibacterial activity against both Gram-negative and Gram-positive bacteria, as well as antifungal activity against various fungal species . Additionally, the cytotoxic properties of these compounds can be assessed using bioassays, such as the brine shrimp lethality test .

Wissenschaftliche Forschungsanwendungen

Enzyme Inhibition and Molecular Docking Studies

The compound and its derivatives have been synthesized and screened against various enzymes such as acetylcholinesterase, butyrylcholinesterase, lipoxygenase, and α-glucosidase, demonstrating considerable inhibitory potential. The molecular docking studies further reinforce the interaction between these compounds and target enzymes, establishing a correlation with experimental results and highlighting the potential therapeutic applications in managing conditions associated with these enzymes (Irshad et al., 2016), (Irshad, 2018), (Irshad et al., 2019).

Antimicrobial Properties

Research has shown that derivatives of this compound exhibit potent antibacterial activity against various Gram-negative and Gram-positive strains, highlighting its potential as a therapeutic agent in treating bacterial infections (Abbasi et al., 2016), (El-Gaby et al., 2002).

Computational Quantum Chemical Studies

The computational quantum chemical studies of the compound's derivatives indicate their potential pharmacokinetic properties, including ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity), drug similarity, bioactivity score, logP, and pKa, suggesting their potential as drug candidates (Gaurav & Krishna, 2021).

Inhibition of Carbonic Anhydrase Isoforms

Derivatives of this compound have shown significant inhibitory action against several carbonic anhydrase isoforms, implying potential therapeutic applications in conditions where these enzymes are implicated (Carta et al., 2013).

Wirkmechanismus

Target of action

Pyrrole and benzodioxine derivatives are known to interact with a wide range of biological targets, including various enzymes, receptors, and ion channels . The specific targets of this compound would depend on its exact structure and functional groups.

Mode of action

The mode of action would depend on the specific targets of this compound. For example, it might inhibit an enzyme’s activity, bind to a receptor to modulate its signaling, or interact with an ion channel to alter ion flow .

Biochemical pathways

Pyrrole and benzodioxine derivatives can affect various biochemical pathways depending on their specific targets. They might influence signal transduction pathways, metabolic pathways, or cell cycle regulation .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound would depend on its chemical structure. Factors such as its size, charge, lipophilicity, and the presence of functional groups can influence its absorption, distribution in the body, metabolism, and excretion .

Result of action

The molecular and cellular effects of this compound would depend on its mode of action and the biochemical pathways it affects. It might alter cellular signaling, change cell behavior, or modulate the activity of certain enzymes .

Action environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of this compound .

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

N-[2-hydroxy-2-(1-methylpyrrol-2-yl)ethyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N2O5S/c1-17-6-2-3-12(17)13(18)10-16-23(19,20)11-4-5-14-15(9-11)22-8-7-21-14/h2-6,9,13,16,18H,7-8,10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPIMCQPHWLXBTM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC=C1C(CNS(=O)(=O)C2=CC3=C(C=C2)OCCO3)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N2O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(4-bromophenyl)-5-(4-ethenylbenzyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2541112.png)

![2-(7-oxo-3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(p-tolyl)acetamide](/img/structure/B2541116.png)

![4-ethyl-N-(3-(propylcarbamoyl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2541121.png)

![2,4-dimethyl-N-(2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)thiazole-5-carboxamide](/img/structure/B2541131.png)

![7-Fluoro-3-[[1-[(5-methyl-1,2-oxazol-3-yl)methyl]piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2541132.png)